molecular formula C23H28N2O3S2 B2723453 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-43-6

2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2723453
CAS No.: 403843-43-6
M. Wt: 444.61
InChI Key: FYNDNNAZAHVJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a multifaceted structure with functionalities including a thioether, a pyrazole ring, and an aromatic thiophene moiety. These structural features make it an intriguing subject for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone often involves multi-step organic reactions. Typically, the synthesis starts with the preparation of intermediates such as substituted hydrazines, thiophenes, and cyclohexyl thioethers.

  • Formation of the Pyrazole Ring: : The initial steps involve the formation of the pyrazole ring through the condensation of a hydrazine derivative with a diketone.

  • Introduction of the Thiophene Moiety: : Subsequent reaction steps involve the coupling of the thiophene moiety under conditions such as metal-catalyzed cross-coupling or nucleophilic substitution.

  • Addition of the Thioether Group: : The final step is typically the addition of the cyclohexylthio group via thioetherification reactions involving alkyl halides and thiols under basic conditions.

Industrial Production Methods

While industrial-scale production specifics can vary, common methods include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. Catalysts and solvents are often recycled to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether and aromatic rings can undergo oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products Formed

The major products of these reactions typically include oxidized sulfoxides, reduced alcohols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has numerous applications across various scientific fields:

  • Chemistry: : Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

  • Biology: : Acts as a molecular probe in biological assays due to its unique binding properties.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level:

  • Molecular Targets: : The aromatic and pyrazole moieties interact with biological targets such as enzymes and receptors.

  • Pathways Involved: : It may influence biochemical pathways involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparing 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with other compounds reveals its uniqueness:

Similar Compounds

  • 2-(Cyclohexylthio)-1-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Differing in the position of methoxy groups.

  • 2-(Cyclohexylthio)-1-(4-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Variations in the substitution pattern on the pyrazole ring.

These structural differences can affect the compound's reactivity, selectivity, and overall biological activity.

Hope that gives you a comprehensive view of this intricate compound!

Properties

IUPAC Name

2-cyclohexylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S2/c1-27-20-11-6-10-17(23(20)28-2)19-14-18(21-12-7-13-29-21)24-25(19)22(26)15-30-16-8-4-3-5-9-16/h6-7,10-13,16,19H,3-5,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNDNNAZAHVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.